N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-7-20-9-12)13-2-1-6-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLWQDHWGPKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied extensively due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties.
Pharmacokinetics
The pharmacokinetic properties of similar thiophene-based compounds have been studied.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H14N2O3S2
- Molecular Weight : 310.4 g/mol
- CAS Number : 1251577-29-3
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3S2 |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Anticancer Activity
Recent studies have indicated that compounds containing thiophene rings exhibit significant anticancer properties. For instance, derivatives of thiophene have shown promising cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In one study, a related compound demonstrated an IC50 value of 15.63 µM against the MCF-7 cell line, comparable to established chemotherapeutics like Tamoxifen . The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased expression of p53 and activation of caspase pathways.
Antimicrobial Activity
Thiophene-based compounds have also been investigated for their antimicrobial properties. A review highlighted that certain thiophene derivatives exhibited notable activity against various bacterial strains, suggesting their potential as antimicrobial agents .
Case Studies and Research Findings
- Study on Cytotoxicity : A recent investigation into a series of thiophene derivatives revealed that those with hydroxyl and carboxamide functional groups exhibited enhanced cytotoxicity against leukemia cell lines compared to their analogs lacking these groups. The study emphasized the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between thiophene derivatives and target proteins involved in cancer progression. These studies suggest that the presence of thiophene enhances binding affinity due to hydrophobic interactions with amino acid residues .
- In Vivo Studies : Preliminary in vivo studies on animal models treated with thiophene-based compounds showed significant tumor reduction, indicating their potential for therapeutic use in oncology .
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide has been investigated for its potential as a pharmacological agent. Its structure suggests that it may exhibit biological activity due to the presence of thiophene rings, which are known to enhance drug efficacy.
Case Study: Anticancer Activity
Research indicates that compounds containing thiophene moieties can inhibit cancer cell proliferation. For instance, studies have demonstrated that derivatives of tetrahydrofuran can induce apoptosis in various cancer cell lines, suggesting that this compound could be a lead candidate for further development in cancer therapy .
Material Science
The unique structural characteristics of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and polymers.
Case Study: Organic Electronics
Recent advancements in organic electronics have highlighted the use of thiophene-based compounds in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown promise in enhancing charge mobility and device efficiency .
Agricultural Chemistry
The compound's biological activity extends to agricultural applications, where it may serve as a novel pesticide or herbicide.
Case Study: Pesticidal Properties
Studies have explored the efficacy of thiophene derivatives against various pests and pathogens affecting crops. Preliminary results indicate that this compound exhibits significant insecticidal properties, making it a candidate for developing environmentally friendly agrochemicals .
Q & A
Q. What are the key synthetic routes and optimization strategies for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between thiophene derivatives and tetrahydrofuran-carboxamide precursors under nitrogen atmosphere .
- Catalytic hydrogenation (e.g., H₂/Pd-C in ethanol at 25°C) to modify ring saturation .
- Amide bond formation using activating agents like EDCI or HOBt in solvents such as dichloromethane or DMF . Optimization focuses on temperature control (reflux vs. room temperature), solvent selection (polar aprotic solvents for better yield), and catalyst choice (e.g., triethylamine for acid scavenging) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding intermolecular interactions .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) via gradient elution (e.g., methanol-water systems) .
Advanced Research Questions
Q. How do the heteroatoms in the compound’s structure influence its electronic properties and chemical reactivity?
The thiophene sulfur atoms and carboxamide nitrogen create electron-rich regions, enhancing:
- π-π stacking with aromatic biological targets (e.g., enzyme active sites) .
- Hydrogen bonding via the hydroxyl and carbonyl groups, affecting solubility and binding affinity . Computational studies (e.g., DFT calculations) show localized electron density on thiophene rings, increasing electrophilic substitution reactivity .
Q. What computational chemistry methods are employed to predict the compound’s biological interactions and pharmacodynamics?
- Molecular Docking : Simulates binding modes with proteins (e.g., kinases or GPCRs) to prioritize in vitro assays .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .
- Density Functional Theory (DFT) : Predicts reactive sites for functionalization (e.g., regioselective substitution) . These methods guide experimental design by identifying plausible biological targets and metabolic pathways .
Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar compounds?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing thiophene with furan) and measure changes in bioactivity .
- Comparative Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity variations across analogs .
- Meta-Analysis of Published Data : Cross-reference cytotoxicity (IC₅₀) and selectivity indices to identify outliers or confounding variables (e.g., assay conditions) .
Methodological Considerations
- Data Contradiction Analysis : When conflicting bioactivity data arise, validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure consistent purity standards .
- Reaction Scale-Up Challenges : Pilot studies in batch reactors (vs. flow chemistry) often reveal solvent-dependent side reactions, necessitating mid-process HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
